B1579728 DL-SERINE (15N)

DL-SERINE (15N)

Cat. No.: B1579728
M. Wt: 106.09
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1: Metabolic Pathways Involving Serine

Pathway Key Enzymes Products Biological Role
Serine Synthesis PHGDH, PSAT1, PSPH L-Serine Biosynthesis of proteins, lipids
One-Carbon Metabolism SHMT, MTHFD2 5,10-CH₂-THF, NADPH Nucleotide synthesis, redox balance
Lipid Biosynthesis Serine palmitoyltransferase Sphingosine, phospholipids Membrane structure, signaling
Neurotransmission Serine racemase D-Serine NMDA receptor modulation

Rationale for ¹⁵N Labeling in DL-Serine Research

¹⁵N-labeled DL-serine provides a powerful tool for investigating nitrogen flux in metabolic and proteomic studies. Unlike radioactive isotopes, ¹⁵N does not pose safety risks, making it suitable for long-term in vivo experiments . Its incorporation into amino acids allows precise tracking of protein turnover rates, as demonstrated in Arabidopsis thaliana and human cell lines . For example, ¹⁵N-SILAC workflows quantify protein abundance ratios with <10% error, enabling high-confidence identification of differentially expressed proteins in cancer models .

In NMR spectroscopy, ¹⁵N labeling enhances signal resolution for structural studies of proteins and metabolites. Lowering experimental temperatures to −5°C reduces line broadening caused by rapid proton exchange, permitting detailed analysis of ¹⁵NH₃ production in enzymatic reactions and amino acid transport kinetics . Recent advances in hybrid MS/NMR platforms leverage ¹⁵N-labeled serine to resolve isotopic scrambling in HEK293 cells, where metabolic cross-talk between valine, isoleucine, and leucine complicates traditional labeling approaches .

Table 2: Applications of ¹⁵N-Labeled DL-Serine

Application Methodology Key Findings References
Protein Turnover Analysis ¹⁵N-SILAC/MS Quantified degradation rates in cancer proteomes
Metabolic Flux Analysis ¹⁵N-NMR at −5°C Detected ¹⁵NH₃ in enzyme kinetics
Isotopic Scrambling Studies HEK293 cell labeling Identified minimal scrambling in serine metabolism
Structural Biology ¹⁵N-HSQC-TROSY Resolved glycoprotein conformations

Key Advantages of ¹⁵N Labeling:

  • Stability : ¹⁵N does not decay, enabling long-term experiments.
  • Specificity : Minimal isotopic interference in MS and NMR spectra.
  • Versatility : Compatible with both in vivo metabolic labeling and in vitro chemical incorporation .

Properties

Molecular Weight

106.09

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Research

Isotope Tracing in Metabolism
DL-serine (15N) is extensively used as a tracer in metabolic studies to understand nitrogen metabolism and amino acid dynamics. For example, its incorporation into metabolic pathways can be tracked using techniques such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). This method allows researchers to analyze the δ15N values of amino acids, providing insights into their metabolic fates and interactions within biological systems .

Kinetic Studies of Enzymatic Reactions
Research has demonstrated the utility of isotopically labeled serine in studying enzyme kinetics, particularly in sphingolipid biosynthesis. By comparing the activity of serine palmitoyltransferase with light and heavy serine derivatives, scientists can elucidate the enzymatic mechanisms and substrate preferences, thereby enhancing our understanding of lipid metabolism .

Neuroscience Applications

Role in Neurological Disorders
DL-serine (15N) has been implicated in studies related to neurological disorders such as epilepsy. Research indicates that D-serine acts as a co-agonist at NMDA receptors, influencing excitatory neurotransmission. Investigations into its metabolism have shown that modulation of D-serine levels can affect seizure development through signaling pathways like ERK . This suggests potential therapeutic avenues for targeting D-serine metabolism in epilepsy treatment.

Impact on Mitochondrial Function
Studies have revealed that serine availability significantly influences mitochondrial dynamics and function. For instance, serine deprivation alters cellular metabolism and impacts mitochondrial health, highlighting the importance of serine in maintaining cellular energy homeostasis . The use of DL-serine (15N) allows researchers to trace these metabolic changes more accurately.

Environmental Science

Trophic Studies in Ecology
In ecological research, DL-serine (15N) is used to study trophic relationships and nutrient cycling within ecosystems. By analyzing δ15N values in various tissues from organisms such as beluga whales, researchers can infer dietary habits and ecological interactions . This isotope fingerprinting technique enhances our understanding of food webs and nutrient flow in marine environments.

Case Studies

Study Focus Findings
Seizure Development Investigated D-serine's role in epilepsyFound that D-serine metabolism affects seizure severity via ERK signaling pathways .
Enzyme Kinetics Analyzed serine palmitoyltransferase activityDemonstrated differences in substrate utilization between bacterial and human enzymes using isotopically labeled serine .
Mitochondrial Dynamics Explored effects of serine availability on mitochondriaIdentified significant alterations in acylcarnitine levels due to serine deprivation .
Ecological Trophic Studies Examined δ15N values in marine mammalsProvided insights into dietary sources and trophic interactions among species .

Comparison with Similar Compounds

Isotopic Variants of Serine

DL-SERINE (15N) is distinct from other isotopically labeled serine variants (Table 1):

Compound Isotopic Label Molecular Weight (g/mol) Key Applications Reference
DL-SERINE (15N) ¹⁵N (amino group) 106.09 NMR, metabolic studies
DL-SERINE (13C3, 15N) ¹³C (all carbons), ¹⁵N 110.09 Multi-isotope tracing, proteomics
DL-SERINE (2,3,3-D3) D (deuterium) 108.13 Kinetic isotope effects, MS studies
L-SERINE (15N) ¹⁵N (L-enantiomer) 106.09 Enantiomer-specific metabolism
N-Acetyl-DL-serine-15N ¹⁵N (acetylated form) 148.14 Drug metabolite studies

Key Observations :

  • Multi-isotope labels (e.g., ¹³C3 + ¹⁵N) enable simultaneous tracking of carbon and nitrogen pathways .
  • Deuterated forms (D3) are used in mass spectrometry (MS) due to their distinct mass shifts .
  • Acetylated derivatives like N-Acetyl-DL-serine-15N are utilized in pharmacokinetic studies .

Comparison with Non-Serine Isotopic Amino Acids

DL-SERINE (15N) differs from other ¹⁵N-labeled amino acids in structure and application (Table 2):

Compound Structure Key Research Use Toxicity Notes Reference
DL-SERINE (15N) β-hydroxy amino acid Neurotransmitter regulation, renal studies D-isomer causes renal necrosis
DL-LYSINE:2HCl (ε-15N) Basic amino acid Protein synthesis, lysine metabolism Non-toxic at standard doses
SARCOSINE (15N) N-methyl glycine Methylation studies, cancer research Low toxicity
L-ALANINE (1-13C-15N) Aliphatic side chain Muscle metabolism, isotope dilution assays Non-toxic

Key Differences :

  • Toxicity : The D-isomer of DL-serine is nephrotoxic, unlike L-serine or lysine .
  • Functional Groups : Serine’s hydroxyl group enables phosphorylation studies, unlike alanine or lysine .

Physicochemical Properties

  • Solubility : Racemic DL-serine (15N) exhibits lower solubility in water (0.5 g/mL) compared to L-serine (25.4 g/mL) due to stronger hydrogen bonding in crystalline DL forms .
  • Thermodynamics : DL-SERINE (15N) releases heat during crystallization, a property absent in enantiomerically pure forms .
  • Stability : Stable at room temperature but degrades under acidic/basic conditions; requires inert storage .

Nephrotoxicity Studies

  • The D-isomer in DL-SERINE (15N) induces renal coagulation necrosis in male rats within hours of intraperitoneal injection (100 mg dose), while L-serine is non-toxic . This model is used to study acute kidney injury mechanisms .

Metabolic Tracing

  • In NMR studies , ¹⁵N labeling in DL-serine enables real-time tracking of glycine and one-carbon metabolism in cancer cells .
  • Isotope ratio mass spectrometry (IRMS) using DL-SERINE (15N) quantifies nitrogen flux in soil microbiota .

Drug Development

  • DL-SERINE (15N) derivatives like DL-Serine Methyl Ester Hydrochloride (C₄H₉NO₃·HCl) are intermediates in peptide synthesis and antiviral drug production .

Preparation Methods

Step 1: Synthesis of Diethyl Oximinomalonate-^15N

  • React Na^15NO_2 with diethyl malonate in the presence of toluene, water, and acetic acid.
  • Reaction conditions: temperature 0–80 °C, reaction time 3–15 hours.
  • Molar ratios: Na^15NO_2 to diethyl malonate 0.5–10:1.
  • Outcome: Diethyl oximinomalonate labeled with ^15N is obtained after extraction, washing, drying, and distillation.

Step 2: Reduction to Acetamino Diethyl Malonate-^15N

  • React diethyl oximinomalonate-^15N with acetic acid and diacetyl oxide.
  • Use 5% Pd/C catalyst under hydrogen atmosphere (pressure 0.1–1.0 MPa) at 40–70 °C for 8–10 hours.
  • Filter and purify the product by crystallization.
  • Result: Acetamino diethyl malonate-^15N crystals.

Step 3: Formation of N-Acetyl-DL-Serine-^15N

  • Hydrolyze the acetamino diethyl malonate-^15N with hydrochloric acid at 50 °C for 6 hours.
  • Adjust pH to weakly acidic and perform ion exchange chromatography to purify.
  • Decolorize with activated carbon and crystallize to obtain N-acetyl-DL-serine-^15N.

Step 4: Enzymatic Resolution to L-Serine-^15N

  • Treat N-acetyl-DL-serine-^15N with L-aminoacylase enzyme at pH 5 and 50 °C for 12 hours.
  • Heat to deactivate enzyme, filter, and purify by ion exchange chromatography.
  • Final product: L-serine labeled with ^15N.

Reaction Conditions and Parameters

Step Reagents & Catalysts Temperature (°C) Pressure (MPa) Time (hours) Notes
Diethyl Oximinomalonate-^15N Na^15NO_2, diethyl malonate, toluene, water, acetic acid 0–80 Atmospheric 3–15 Dropwise addition of acetate; extraction and distillation
Reduction to Acetamino Diethyl Malonate-^15N Acetic acid, diacetyl oxide, 5% Pd/C, H_2 40–70 0.1–1.0 8–10 Hydrogenation under nitrogen/hydrogen exchange
Hydrolysis to N-Acetyl-DL-Serine-^15N Hydrochloric acid 50 Atmospheric 6 Followed by ion exchange and crystallization
Enzymatic Resolution L-Aminoacylase enzyme 50 Atmospheric 12 pH 5, enzyme deactivation by heating

Yield and Isotopic Purity

  • The ^15N abundance in the final product typically exceeds 98%, ensuring high labeling efficiency.
  • The process achieves high selectivity for DL-serine with minimal by-products.
  • Enzymatic resolution yields enantiomerically enriched L-serine-^15N.

Summary Table of Preparation Methods

Method Nitrogen Source Key Steps Advantages Disadvantages
Multi-step synthesis via diethyl malonate (Patent CN101130503B) Na^15NO_2 Formation of oximinomalonate, reduction, hydrolysis, enzymatic resolution High isotopic purity (>98%), well-defined steps Multi-step, requires Pd catalyst and enzymatic step
Strecker Reaction (Patent US5030750A) ^15N-labeled ammonium salts or cyanide Strecker reaction, hydrolysis, ion exchange purification Industrial scalability, relatively simple Requires handling of cyanide, isotopic labeling may be less direct

Research Findings and Analytical Data

  • The isotopic labeling is confirmed by mass spectrometry showing the expected mass shift due to ^15N incorporation.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^15N NMR) confirms the nitrogen isotope position.
  • Purity and enantiomeric excess are assessed by chromatographic techniques such as HPLC with chiral columns.
  • The enzymatic resolution step is critical for obtaining L-serine-^15N with high enantiomeric purity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 15N-labeled DL-serine, and how do they ensure isotopic integrity?

  • Methodological Answer : Purification typically involves chromatography (e.g., ion-exchange or RP-18 columns) to separate labeled and unlabeled species. For isotopic fidelity, dialysis and buffer systems with additives like lysine can minimize co-precipitation of impurities while preserving 15N labeling . Recovery rates should be validated via derivatization (e.g., dabsyl chloride) followed by HPLC with internal standards (e.g., norleucine) to quantify isotopic purity .

Q. How can researchers accurately quantify DL-serine (15N) in complex biological matrices like cerebrospinal fluid (CSF)?

  • Methodological Answer : Use a two-step HPLC approach:

RP-18 column separation to isolate DL-serine from other amino acids.

Chiral chromatography (e.g., Sumichiral columns) to resolve D- and L-serine enantiomers.
Derivatization with dabsyl chloride enhances detection sensitivity, while internal calibrators (e.g., 1 nmol norleucine) account for procedural losses. Recovery percentages should be calculated as [(post-column concentration)/(pre-column concentration)] × 100 .

Q. What solvents and conditions optimize DL-serine (15N) solubility for experimental use?

  • Methodological Answer : Aqueous dimethyl sulfoxide (DMSO) mixtures enhance solubility due to DMSO’s polar aprotic properties. Thermodynamic modeling at 293.15–343.15 K shows solubility increases with temperature but varies nonlinearly with DMSO concentration. Solvation parameters (e.g., Gibbs free energy) should be calculated to select optimal solvent ratios .

Advanced Research Questions

Q. How should 15N tracer experiments involving DL-serine be designed to maximize nitrogen recovery and minimize ecological interference?

  • Methodological Answer :

  • Sampling Optimization : Stratify sampling by soil depth, vegetation type, and water flow paths to capture heterogeneous 15N distribution. Use power analysis to determine sample size for statistical significance .
  • Tracer Partitioning : Calculate 15N recovery rates via mass balance equations, accounting for natural abundance (0.3663%) and isotopic fractionation during microbial uptake .
  • Case Study : In terrestrial ecosystems, ~60% of 15N is typically retained in soil organic matter, while 20–30% is assimilated by plants .

Q. How can contradictory data on DL-serine’s metabolic roles in nitrogen cycling be resolved?

  • Methodological Answer :

  • Multi-Technique Integration : Combine tracer studies with metabolomic profiling (e.g., GC-MS for isotopic enrichment) and enzymatic assays (e.g., serine dehydratase activity).
  • Meta-Analysis : Cross-reference findings with large-scale datasets (e.g., 15N tracer meta-analyses) to identify confounding variables like pH or co-occurring amino acids .

Q. What statistical approaches are critical for interpreting 15N enrichment data in DL-serine studies?

  • Methodological Answer :

  • ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., labeled vs. unlabeled serine).
  • Isotope Mixing Models : Use Bayesian frameworks (e.g., SIAR package in R) to quantify contributions of DL-serine (15N) to nitrogen pools .

Q. How can reproducibility challenges in DL-serine (15N) experiments be mitigated?

  • Methodological Answer :

  • Protocol Standardization : Document derivatization times, column temperatures, and buffer compositions.
  • Blind Replication : Assign independent teams to repeat critical steps (e.g., HPLC fraction collection) and compare recovery rates .

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